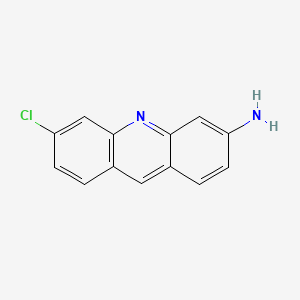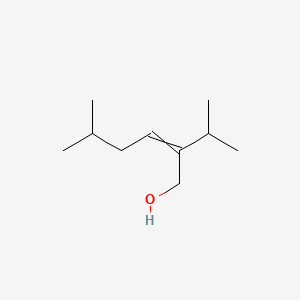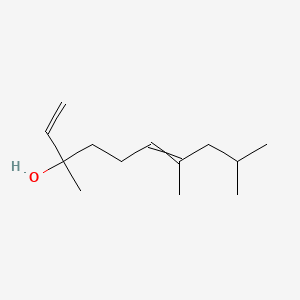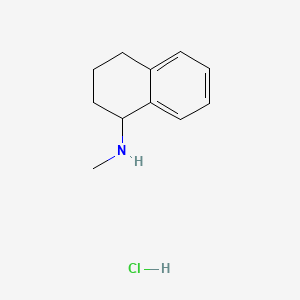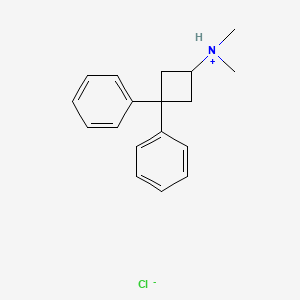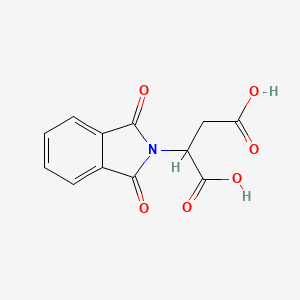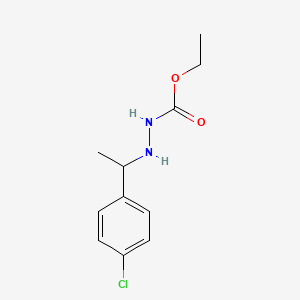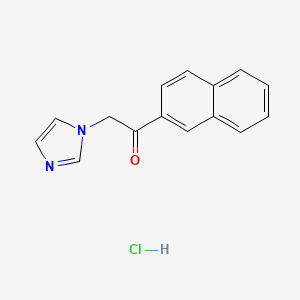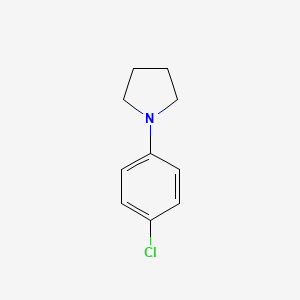
1-(4-Chlorophenyl)pyrrolidine
Übersicht
Beschreibung
1-(4-Chlorophenyl)pyrrolidine is a chemical compound with the CAS Number: 4280-30-2 . It has a molecular weight of 181.66 . The IUPAC name for this compound is this compound . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been a subject of interest in many research studies . Various methods have been developed for the N-heterocyclization of primary amines with diols . These methods have been used to synthesize a variety of five-, six-, and seven-membered cyclic amines .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to a 4-chlorophenyl group . The InChI code for this compound is 1S/C10H12ClN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 83-85°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrrolidine Derivatives
1-(4-Chlorophenyl)pyrrolidine is involved in the synthesis of various pyrrolidine derivatives. For instance, it is used in the acid-catalyzed reaction with phenols to form 1-(arylsulfonyl)pyrrolidines. These pyrrolidines containing a phenol fragment can be significant in various synthetic applications due to their structural uniqueness and potential biological activity (Smolobochkin et al., 2017).
Involvement in Cardiovascular Research
The compound has been studied for its stereoselective behavior as a blocker of cardiovascular L-type calcium channels. This research is crucial in understanding the cardiac and vascular stereoselectivity of such compounds, which can lead to the development of new drugs for cardiovascular diseases (Carosati et al., 2009).
Role in Coordination Chemistry
This compound is used in synthesizing Co(III) complexes, which are characterized for their potential applications in various fields, including catalysis and material science. The study of these complexes contributes significantly to coordination chemistry (Amirnasr et al., 2001).
Safety and Hazards
Zukünftige Richtungen
The future directions for the study and application of 1-(4-Chlorophenyl)pyrrolidine and other pyrrolidine derivatives are vast. Given their wide range of biological activities, these compounds continue to be of interest in drug research and development . Further studies are needed to fully understand their mechanisms of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQIAEJLCJLSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195489 | |
| Record name | Pyrrolidine, 1-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4280-30-2 | |
| Record name | Pyrrolidine, 1-(4-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004280302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



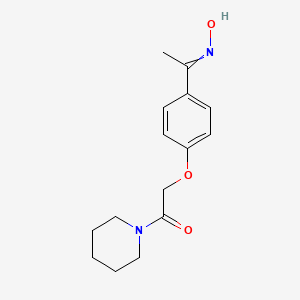
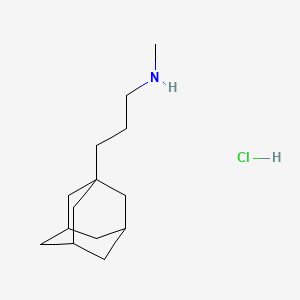
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1617979.png)
